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Compound of Interest

Compound Name: Cho-C-peg2-C-cho

Cat. No.: B11906806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cho-C-peg2-C-cho, with the CAS number 92351-72-9, is a bifunctional crosslinker integral to

the rapidly advancing field of targeted protein degradation. Specifically, it serves as a

polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras

(PROTACs).[1][2] PROTACs are novel heterobifunctional molecules designed to hijack the

cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical

guide provides a comprehensive overview of the available data on Cho-C-peg2-C-cho, its role

in the PROTAC platform, and a generalized framework for its potential application.

Core Compound Data
Quantitative data for Cho-C-peg2-C-cho is primarily available from chemical suppliers. A

summary of its key properties is presented below. It is important to note that experimental

values for properties such as boiling and melting points have not been consistently reported in

publicly available sources.
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Property Value Source(s)

CAS Number 92351-72-9

IUPAC Name
2,2'-((oxybis(ethane-2,1-

diyl))bis(oxy))diacetaldehyde
Pharmaffiliates

Molecular Formula C8H14O5

Molecular Weight 190.19 g/mol

Purity Typically >98% MolCore

Appearance To be determined MedKoo Biosciences

Solubility To be determined MedKoo Biosciences

Storage Conditions

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C in a dry, dark

environment.

MedKoo Biosciences

Role in PROTAC Technology
PROTACs are comprised of three key components: a ligand that binds to a target protein of

interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.

Cho-C-peg2-C-cho functions as this critical linker element. The PEG nature of this linker is

significant as it generally imparts favorable properties such as increased hydrophilicity and

improved pharmacokinetic profiles of the resulting PROTAC molecule.

The terminal aldehyde groups ("CHO") of Cho-C-peg2-C-cho are reactive functional groups

that can be utilized for covalent conjugation to the POI and E3 ligase ligands, which typically

possess amine or other nucleophilic functionalities. This allows for the assembly of the final

heterobifunctional PROTAC molecule.

PROTAC Mechanism of Action
The fundamental role of a PROTAC is to induce the formation of a ternary complex between

the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin

from the E2-E3 ligase complex to the target protein. Polyubiquitination of the target protein

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b11906806?utm_src=pdf-body
https://www.benchchem.com/product/b11906806?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11906806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


marks it for recognition and subsequent degradation by the 26S proteasome. The PROTAC

molecule itself is not degraded in this process and can catalytically induce the degradation of

multiple target protein molecules.
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Caption: The catalytic cycle of a PROTAC molecule.

Experimental Protocols
Detailed experimental protocols for the synthesis of Cho-C-peg2-C-cho and its specific use in

the generation of named PROTACs are not readily available in peer-reviewed literature or

patent filings. However, a generalized workflow for the synthesis of a PROTAC utilizing a

dialdehyde linker like Cho-C-peg2-C-cho can be proposed.

General PROTAC Synthesis Workflow
This hypothetical protocol outlines the key steps in conjugating a POI ligand and an E3 ligase

ligand to Cho-C-peg2-C-cho. The specific reaction conditions would require optimization
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based on the chemistry of the ligands.

Monofunctionalization of the Linker:

React Cho-C-peg2-C-cho with a molar excess of the first ligand (either the POI or E3

ligase ligand) containing a primary amine. This reaction would typically be a reductive

amination, where the initial imine bond is reduced to a stable amine linkage using a mild

reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium

triacetoxyborohydride (STAB).

Purification of the monofunctionalized linker-ligand conjugate is crucial to remove

unreacted starting materials and the difunctionalized product. This is often achieved

through chromatographic techniques such as flash column chromatography or high-

performance liquid chromatography (HPLC).

Conjugation of the Second Ligand:

The purified monofunctionalized conjugate is then reacted with the second ligand

(containing a primary amine) under similar reductive amination conditions.

The reaction progress is monitored using techniques like thin-layer chromatography (TLC)

or liquid chromatography-mass spectrometry (LC-MS).

Purification and Characterization of the Final PROTAC:

The final PROTAC molecule is purified to a high degree, typically using preparative HPLC.

The identity and purity of the final product are confirmed through analytical techniques

such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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Step 1: Monofunctionalization

Step 2: Second Conjugation

Step 3: Final Purification & Analysis
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Caption: Generalized workflow for PROTAC synthesis.
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Conclusion
Cho-C-peg2-C-cho is a valuable chemical tool for the construction of PROTACs, a promising

class of therapeutic agents. Its PEG backbone offers potential advantages in terms of the

solubility and pharmacokinetic properties of the resulting protein degraders. While specific

applications and detailed synthesis protocols for this particular linker are not widely published,

its bifunctional aldehyde nature makes it suitable for conjugation to amine-containing ligands

via established reductive amination procedures. Further research and publication of studies

employing this linker will be necessary to fully delineate its specific advantages and optimal use

cases in the design of novel PROTACs. Researchers and drug development professionals are

encouraged to consider its potential within their targeted protein degradation programs, while

recognizing that protocol development and optimization will be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11906806?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11906806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

